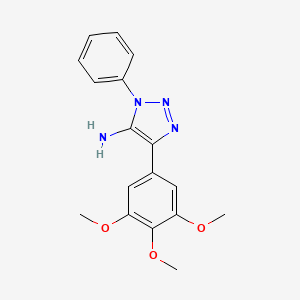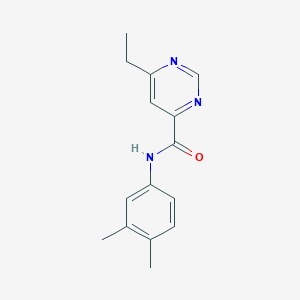
2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTC and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, including thiazole and pyrazole derivatives, has been extensively studied. These compounds exhibit a range of biological activities, such as antioxidant, antitumor, and antimicrobial effects against various pathogenic bacteria and fungi. For example, novel arylazothiazole disperse dyes containing selenium have been synthesized and shown to possess significant biological activities alongside their application in dyeing polyester fibers, suggesting their potential in developing biologically active fabrics (Khalifa et al., 2015).
Antimicrobial and Cytotoxic Activities
Research into thiazole and oxazole moieties incorporated into amino acids and peptides has revealed moderate antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents (Stanchev et al., 1999). Additionally, compounds incorporating pyrazole and isoxazole rings have demonstrated cytotoxic activities against cancer cell lines, offering a pathway for the development of novel anticancer therapies (Mansour et al., 2020).
Propiedades
IUPAC Name |
2-(2,4-dimethylanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-5-6-14(12(2)8-11)20-17-21-15(10-23-17)16(22)19-13-4-3-7-18-9-13/h3-10H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKFQKKXLTKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-dimethylphenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)
![Tert-butyl 3-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2421201.png)

![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)



![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)
![2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B2421214.png)